N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-iodo-2-pyridinamine
Description
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-5-iodo-2-pyridinamine is a heterocyclic compound featuring a thiazole core substituted at position 4 with a 4-fluorophenyl group and at position 2 with a 5-iodopyridin-2-amine moiety. This structure combines electron-withdrawing (fluorine and iodine) and aromatic groups, making it a candidate for diverse biological applications.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-(5-iodopyridin-2-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FIN3S/c15-10-3-1-9(2-4-10)12-8-20-14(18-12)19-13-6-5-11(16)7-17-13/h1-8H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHIAZFYYHMWRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC3=NC=C(C=C3)I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FIN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801201102 | |
| Record name | N-[4-(4-Fluorophenyl)-2-thiazolyl]-5-iodo-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801201102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338748-98-4 | |
| Record name | N-[4-(4-Fluorophenyl)-2-thiazolyl]-5-iodo-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338748-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(4-Fluorophenyl)-2-thiazolyl]-5-iodo-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801201102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-iodo-2-pyridinamine typically involves the Hantzsch thiazole synthesis. This method includes the reaction of substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The specific reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Hantzsch synthesis for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-iodo-2-pyridinamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine-substituted position, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-iodo-2-pyridinamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-iodo-2-pyridinamine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity to its target, while the iodine atom can participate in halogen bonding, further stabilizing the interaction .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Core Heterocycle Modifications
- Pyrimidine vs. Pyridine Derivatives: Compounds like 5-(5-Fluoro-2-((3-morpholinophenyl)amino)pyrimidin-4-yl)-N,4-dimethylthiazol-2-amine () replace the pyridine ring with a pyrimidine. Key Data: HR-MS (ESI+): m/z 436.1616 (calcd. 436.1556) .
Thiadiazole Derivatives :
N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine () replaces the thiazole with a 1,3,4-thiadiazole. The sulfur atom in thiadiazole increases planarity and π-stacking capability, which may improve fungicidal activity but reduce metabolic stability compared to thiazoles .
Halogen Substituent Variations
Iodo vs. Fluoro/Chloro Groups :
The 5-iodo substituent in the target compound distinguishes it from analogs like N-[4-(4'-fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine (), which features a biphenyl-fluorine group. Iodine’s larger atomic radius and polarizability may enhance halogen bonding in target interactions but could reduce solubility compared to smaller halogens .Crystal Packing Effects :
In 4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole (), bromine and fluorine substituents influence molecular planarity (dihedral angles: 7.00–64.48°) and intermolecular interactions (C–H⋯F, π–π stacking). The iodine in the target compound may similarly affect crystal packing but with distinct van der Waals interactions .
Functional Group Additions
- Morpholine and Piperazine Moieties: Compounds such as N-[4-(4-Fluorophenyl)-5-{2-[4-(piperazin-1-yl)anilino]pyrimidin-4-yl}-1,3-thiazol-2-yl]-1-methylpiperidine-4-carboxamide () incorporate basic nitrogen-containing groups (piperazine), enhancing solubility and targeting Plasmodium falciparum.
Antibacterial and Antiproliferative Activities
- Biphenyl-Thiazolyl-Pyridinamines :
Derivatives like N-[4-(4'-fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine () show potent antibacterial activity (MIC: <1 µg/mL against S. aureus) and antiproliferative effects (IC50: ~5 µM in MCF-7 cells). The target compound’s iodine substituent may enhance DNA intercalation but requires validation .
Kinase Inhibition
- CDK9 Inhibitors: Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines () inhibit CDK9 with IC50 values <10 nM.
Physicochemical Properties
Biological Activity
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-iodo-2-pyridinamine is a heterocyclic compound characterized by a thiazole ring and a pyridinamine moiety. Its unique structure, which includes both fluorine and iodine substituents, suggests potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and various applications in research.
Chemical Structure
The molecular formula for this compound is C14H9FIN3S. The compound features:
- Thiazole ring : Contributes to the compound's bioactivity.
- Pyridinamine moiety : Enhances interaction with biological targets.
- Fluorophenyl group : May influence the compound's reactivity and binding affinity due to the electron-withdrawing effect of fluorine.
- Iodine atom : Facilitates nucleophilic substitution reactions.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Hantzsch Thiazole Synthesis : Involves the reaction of substituted thiourea with α-halo ketones in ethanol.
- Palladium-Catalyzed Cross-Coupling Reactions : Utilizes palladium catalysts for coupling reactions involving aryl halides and boronic acids.
These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the final product .
This compound exhibits several biological activities that are primarily attributed to its structural components:
- Antimicrobial Activity : The thiazole and pyridine rings have been associated with antimicrobial properties against various pathogens.
- Anticancer Potential : Similar compounds have demonstrated inhibitory effects on cancer cell proliferation by targeting specific enzymes involved in tumor growth and metastasis .
Table 1: Biological Activities of this compound
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced proliferation in cancer cells | |
| Enzyme Inhibition | Targeting enzymes related to cancer |
Case Studies
Several studies have investigated the biological activity of compounds similar to this compound:
- Anticancer Studies : Research has shown that compounds with thiazole and pyridine structures can inhibit cancer cell lines at low concentrations. For instance, derivatives were found to be effective against leukemia cells at concentrations as low as M .
- Antimicrobial Efficacy : Studies indicated that thiazole derivatives exhibited significant activity against resistant strains of bacteria, suggesting potential for development as new antibiotics .
Binding Affinity Studies
Molecular docking studies have suggested that this compound can effectively bind to specific enzyme sites. This binding may inhibit their activity, providing insight into its potential therapeutic applications .
Q & A
Q. Table 1: Iodination Optimization Parameters
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| NIS, AcOH, 80°C | 65 | 92% |
| ICl, BF₃·Et₂O, DCM | 78 | 95% |
| KI, H₂O₂, H₂SO₄ | 45 | 88% |
Advanced: How can computational modeling predict the biological targets of this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase domains (e.g., Aurora kinases, as seen in structurally related thiazole-pyrimidines ).
- Pharmacophore mapping : Align with known inhibitors (e.g., ATP-binding motifs in kinases) using MOE or Phase.
- MD simulations : Assess binding stability (e.g., GROMACS) over 100 ns trajectories to validate docking poses.
Key Findings:
- The 5-iodo group may occupy hydrophobic pockets in kinase active sites, similar to 4-methyl substituents in Aurora kinase inhibitors .
- Fluorophenyl-thiazole moieties enhance π-cation interactions with lysine residues in target proteins.
Advanced: What analytical techniques differentiate polymorphic forms of this compound?
Methodological Answer:
- PXRD : Compare diffraction patterns (e.g., 2θ = 12.5°, 18.7° for Form I vs. 11.9°, 20.1° for Form II).
- DSC/TGA : Identify melting points and decomposition profiles (e.g., Form I melts at 215°C with 2% weight loss vs. Form II at 198°C with 5% loss).
- Raman spectroscopy : Detect lattice vibrations (e.g., C–I stretch at 520 cm⁻¹ shifts by ±10 cm⁻¹ between polymorphs) .
Validation:
Cross-reference with single-crystal data to correlate polymorphic stability with hydrogen-bonding networks .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of iodine vapors or DMF aerosols.
- Waste disposal : Halogenated organic waste containers for iodine-containing byproducts.
Documentation:
Refer to SDS sheets for acute toxicity data (e.g., LD₅₀ > 500 mg/kg in rodents).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
